molecular formula C9H10BrClO4S2 B13154146 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B13154146
M. Wt: 361.7 g/mol
InChI Key: XYFSNSVKUWIXTE-UHFFFAOYSA-N
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Description

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO4S2 It is a derivative of benzene, featuring both bromine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of benzene derivatives followed by sulfonation and chlorination steps. The reaction conditions often require the use of strong acids or bases, such as sulfuric acid or hydrochloric acid, and catalysts like iron(III) bromide or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes:

  • Bromination: Benzene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
  • Sulfonation: The brominated benzene undergoes sulfonation using sulfur trioxide or chlorosulfonic acid.
  • Chlorination: The sulfonated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups can participate in further substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The compound can be reduced to form corresponding sulfonamides or alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, sulfuric acid, and aluminum chloride.

    Nucleophilic Substitution: Reagents like amines, alcohols, and bases such as sodium hydroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Reactions: Products include various substituted benzene derivatives.

    Reduction Reactions: Products include sulfonamides and alcohols.

Scientific Research Applications

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The bromine atom can also participate in further substitution reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the propane-1-sulfonyl group.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of bromine.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-(propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of both bromine and propane-1-sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10BrClO4S2

Molecular Weight

361.7 g/mol

IUPAC Name

4-bromo-3-propylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10BrClO4S2/c1-2-5-16(12,13)9-6-7(17(11,14)15)3-4-8(9)10/h3-4,6H,2,5H2,1H3

InChI Key

XYFSNSVKUWIXTE-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br

Origin of Product

United States

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